molecular formula C12H9NO5 B2703732 2-({[(3Z)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)acetic acid CAS No. 146779-70-6

2-({[(3Z)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)acetic acid

Cat. No.: B2703732
CAS No.: 146779-70-6
M. Wt: 247.206
InChI Key: NMPCGZSUIYZGKU-YVMONPNESA-N
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Description

Historical Development of Coumarin-Glycine Schiff Base Derivatives

The synthesis of coumarin-glycine Schiff base derivatives traces its origins to early investigations into the reactivity of coumarin aldehydes with amino acids. Initial work focused on modifying the coumarin nucleus at the C3 or C4 positions to introduce formyl groups, enabling condensation with primary amines like glycine. For example, the oxidation of 4-methylcoumarin derivatives using selenium dioxide to yield 4-formylcoumarin intermediates provided a foundational strategy for Schiff base formation. The integration of glycine into these systems emerged as a pivotal advancement, leveraging its dual functional groups (–NH2 and –COOH) to enhance water solubility and biological compatibility.

A key milestone was the development of coumarin-caged glycine derivatives, such as 7-(diethylamino)coumarin (DECM)-glycine, which demonstrated photolytic release of glycine under visible light. This innovation highlighted the potential of coumarin-glycine hybrids in photopharmacology. Subsequent studies expanded into metal complexation, where Schiff bases derived from 7-hydroxy-4-methylcoumarin and amino acids formed stable complexes with Ag(I) and Cu(II), exhibiting enhanced antibacterial activity. These historical developments underscore the compound’s evolution from a synthetic curiosity to a multifunctional scaffold with applications spanning catalysis, sensing, and therapeutics.

Significance in Organic and Medicinal Chemistry Research

Coumarin-glycine Schiff bases occupy a critical niche in organic chemistry due to their modular synthesis and tunable electronic properties. The azomethine (–C=N–) linkage serves as a conjugation bridge, enabling extended π-systems that enhance fluorescence and redox activity. For instance, coumarin Schiff bases with hydrogen-bond acceptors near the imine bond exhibit rapid hydrolysis in the presence of water, making them effective moisture sensors in organic solvents.

In medicinal chemistry, these compounds demonstrate broad-spectrum antibacterial activity against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) pathogens. The glycine moiety contributes to improved solubility and bioavailability, while the coumarin core facilitates interactions with microbial enzymes through hydrogen bonding and π-stacking. Computational studies further support their therapeutic potential; density functional theory (DFT) analyses of related Schiff bases reveal low HOMO-LUMO gaps (3.5–4.2 eV), correlating with enhanced electron transfer capabilities and antimicrobial efficacy.

Structural Classification Within Benzopyran-Containing Compounds

The target compound belongs to the benzopyran family, specifically the 2H-1-benzopyran-2-one (coumarin) subclass. Its structure features three distinct regions:

  • Benzopyran Core : A fused benzene and pyrone ring system responsible for UV absorption and fluorescence.
  • Schiff Base Linkage : An imine group (–CH=N–) connecting the coumarin C3 position to the glycine residue.
  • Glycine Moiety : A carboxylic acid-terminated side chain enabling hydrogen bonding and metal coordination.

Table 1: Structural and Functional Comparison of Benzopyran Derivatives

Compound Class Key Features Biological Activity
Simple Coumarins Unsubstituted or hydroxylated benzopyran Antioxidant, anticoagulant
Furanocoumarins Furan ring fused to benzopyran Photochemotherapeutic agents
Pyranocoumarins Additional pyran ring Anticancer, anti-inflammatory
Schiff Base Derivatives Imine-linked amino acid side chains Antibacterial, fluorescence probes

This structural classification highlights the unique role of Schiff base modifications in expanding the functional repertoire of coumarins. The glycine side chain introduces zwitterionic character, enhancing solubility in polar solvents compared to hydrophobic coumarin analogs.

Current Research Landscape and Knowledge Gaps

Recent studies have focused on three principal areas:

  • Antimicrobial Applications : Silver and copper complexes of coumarin Schiff bases show MIC values as low as 4 µg/mL against S. aureus and E. coli, outperforming standalone ligands.
  • Fluorescence Sensing : Derivatives with electron-withdrawing groups exhibit Stokes shifts >150 nm, enabling selective detection of water in DMSO (LOD: 0.18% v/v).
  • Computational Modeling : Time-dependent DFT (TD-DFT) analyses predict charge transfer transitions in the 300–400 nm range, aligning with experimental UV-vis spectra.

Despite these advances, critical gaps persist:

  • Mechanistic Uncertainty : The exact mode of antibacterial action (e.g., membrane disruption vs. enzyme inhibition) remains poorly characterized.
  • In Vivo Data : Most studies are limited to in vitro assays; pharmacokinetic and toxicity profiles in animal models are lacking.
  • Synthetic Scalability : Current methods rely on stoichiometric oxidants (e.g., SeO2), complicating large-scale production.

Future research should prioritize in vivo validation, green synthetic routes, and structure-activity relationship (SAR) studies to optimize therapeutic indices.

Properties

IUPAC Name

2-[(4-hydroxy-2-oxochromen-3-yl)methylideneamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5/c14-10(15)6-13-5-8-11(16)7-3-1-2-4-9(7)18-12(8)17/h1-5,16H,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELUVITZKMGTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({[(3Z)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)acetic acid, often referred to as a benzopyran derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on various research findings.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate benzopyran derivatives with amino acids. The presence of the dioxo group and the benzopyran structure is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Properties : The presence of the dioxo group contributes to significant antioxidant activity, which is essential in mitigating oxidative stress-related diseases.
  • Enzyme Inhibition : Research indicates that derivatives similar to this compound exhibit inhibitory effects on key enzymes such as aldose reductase, which is implicated in diabetic complications .
  • Calcium Channel Blocking : Some studies suggest that compounds within this class may act as calcium channel blockers, affecting vascular smooth muscle cells and influencing blood pressure regulation .

Case Studies and Research Findings

Several studies have reported on the biological effects of related compounds:

  • Aldose Reductase Inhibition : A series of benzothiadiazine derivatives were synthesized and tested for their inhibitory activity against aldose reductase. Compounds with a substituted N-acetic acid group demonstrated potent inhibition with IC50 values ranging from 0.032 to 0.975 μM . This suggests that similar modifications in our compound could enhance its therapeutic efficacy.
  • Insulin Release Modulation : Research on related benzoxazine compounds showed that they influenced glucose-induced insulin release from pancreatic islets. The most active compounds in this study exhibited selectivity towards pancreatic endocrine tissues, indicating a potential application in diabetes management .
  • Vascular Effects : In vivo studies highlighted the myorelaxant effects on rat aorta rings precontracted with high potassium levels, suggesting a role in vascular health and hypertension treatment .

Data Table: Biological Activity Overview

Activity TypeCompound/DerivativeIC50 Value (μM)Reference
Aldose Reductase InhibitionBenzothiadiazine Derivative 9m0.032
Insulin Release Modulation4-cyanophenylthiourea-substitutedVaries
Vascular MyorelaxationBenzoxazine 8eNot specified

Comparison with Similar Compounds

Structural Analogues with Varied Core Scaffolds

3-Benzyluracil-1-acetic Acid Derivatives (e.g., JF0048)
  • Core Structure : 2,4-Dioxo-3,4-dihydropyrimidine (uracil) with a benzyl substitution at position 3.
  • Key Differences : The uracil core lacks the fused benzene ring of coumarin, reducing aromaticity.
  • Pharmacological Relevance : JF0048 and JF0049 selectively inhibit aldose reductase and AKR1B10 enzymes, suggesting the acetic acid substituent enhances target binding .
  • Synthesis: Prepared via carbodiimide-mediated coupling (EDC·HCl/HOBt), analogous to methods for coumarin-linked amino acid esters .
2-{[(6-Methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene)methyl]amino}acetic Acid
  • Core Structure : 2H-Pyran with 2,4-dioxo groups and a methyl substitution.
  • Physicochemical Data: Property Value Molecular Formula C₉H₉NO₅ Molecular Weight 211.17 g/mol Core System 2H-Pyran
N00-[1-(2,4-Dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene)ethyl]thiophene-2-carbohydrazide
  • Core Structure : Coumarin derivative with a thiophene carbohydrazide substituent.
  • Key Differences : The carbohydrazide group introduces additional hydrogen-bonding sites, differing from the acetic acid moiety in the target compound.
  • Crystallography : Structural analysis via SHELX programs highlights conformational flexibility in the carbohydrazide chain .

Functional Group Modifications

Ester Derivatives (e.g., Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate)
  • Modification : Acetic acid group replaced with an ethyl ester.
  • Impact : Increased lipophilicity (logP) compared to the carboxylic acid form, affecting membrane permeability .
Peptide-Conjugated Analogues
  • Example: 2-((S)-2-Aminopropanamido)-2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid.
  • Modification: Incorporation of amino acid side chains enhances molecular recognition in enzyme-binding pockets.
  • Application : Used in targeted drug delivery systems .

Pharmacological and Enzymatic Selectivity

  • Coumarin-Based Compounds: The fused benzene ring in the target compound may enhance π-π stacking interactions with aromatic residues (e.g., Tyr631 in aldose reductase), a feature less pronounced in uracil or pyran derivatives .
  • Enzyme Inhibition Data :

    Compound Target Enzyme IC₅₀ (nM) Selectivity vs. AKR1B10
    JF0048 (3-benzyluracil) Aldose Reductase 120 10-fold
    Target Coumarin Compound Aldose Reductase* ~80* 15-fold*

*Predicted based on structural similarity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-({[(3Z)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)acetic acid?

  • Methodology : The compound can be synthesized via condensation reactions involving 3-acetyl-4-hydroxycoumarin derivatives and amino-acetic acid precursors. Solvent choice (e.g., ethanol or DMF) and temperature control (60–80°C) are critical to avoid side reactions. Catalysts like acetic acid or piperidine may accelerate imine formation .
  • Validation : Reaction progress should be monitored via TLC and confirmed by LC-MS. Intermediate isolation via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity .

Q. How is the compound structurally characterized to confirm its Z-configuration and tautomeric state?

  • Methodology :

  • X-ray crystallography : Single-crystal analysis resolves the Z-configuration of the benzopyran-3-ylidene moiety and confirms tautomeric preferences (e.g., keto-enol equilibrium). SHELXL software is recommended for refinement .
  • NMR spectroscopy : 1^1H and 13^13C NMR (DMSO-d6d_6) reveal diagnostic signals: δ ~8.5–9.0 ppm (imine proton), δ ~170–175 ppm (carbonyl carbons). NOESY confirms spatial proximity of the methylidene and amino groups .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology :

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). MIC values are compared to standard drugs like fluconazole .
  • Enzyme inhibition : Screening against aldose reductase or AKR1B10 using spectrophotometric NADPH depletion assays. IC50_{50} values guide structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do solvent polarity and pH influence the compound’s tautomerism and reactivity?

  • Methodology :

  • UV-Vis spectroscopy : Monitor tautomeric shifts (e.g., enol vs. keto forms) in solvents like water (pH 7.4), DMSO, or methanol. DFT calculations (B3LYP/6-31G*) predict energy differences between tautomers .
  • Kinetic studies : Track reaction rates of the compound with nucleophiles (e.g., hydrazines) under varying pH (3–10). Buffer systems (phosphate or acetate) stabilize intermediates .

Q. What computational approaches are used to predict binding modes with biological targets?

  • Methodology :

  • Molecular docking : Autodock Vina or Schrödinger Suite models interactions with aldose reductase (PDB: 4XZH). Key residues (e.g., Tyr48, His110) form hydrogen bonds with the acetic acid moiety .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns. RMSD and binding free energy (MM-PBSA) validate docking poses .

Q. How can crystallographic data resolve contradictions in reported spectral assignments?

  • Methodology :

  • High-resolution XRD : Compare experimental bond lengths (e.g., C=O at ~1.21 Å) and angles with DFT-optimized geometries. SHELXD/SHELXE pipelines improve phase determination for low-symmetry crystals .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing discrepancies in polymorphic forms .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Methodology :

  • Prodrug design : Esterification of the acetic acid group (e.g., tert-butyl esters) enhances lipophilicity. Hydrolysis rates in plasma (pH 7.4, 37°C) are measured via HPLC .
  • Microsomal assays : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation sites. LC-HRMS detects metabolites (e.g., hydroxylated benzopyran) .

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